molecular formula C10H10FN5OS B5735401 MFCD03277535

MFCD03277535

Cat. No.: B5735401
M. Wt: 267.29 g/mol
InChI Key: MGYISGCGMOXLBP-UHFFFAOYSA-N
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Description

Current information from indicates its pricing at $80 for 100 mg and $112 for 250 mg, suggesting it is a specialty chemical used in research or industrial applications. The absence of explicit structural details in the provided evidence necessitates inferential comparisons with compounds sharing similar MDL numbering patterns or functional groups. For instance, compounds with MDL numbers starting with "MFCD" often belong to classes such as boronic acids, trifluoromethyl-substituted aromatics, or heterocyclic amines, which are common in medicinal chemistry and material science .

Properties

IUPAC Name

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5OS/c11-7-1-3-8(4-2-7)14-9(17)5-18-10-15-13-6-16(10)12/h1-4,6H,5,12H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYISGCGMOXLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=CN2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03277535 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and advanced equipment. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use. The industrial production methods also involve stringent quality control measures to maintain the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD03277535 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under mild conditions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

MFCD03277535 has a wide range of scientific research applications, making it a valuable compound in various fields.

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. Its unique reactivity allows for the formation of complex molecules, making it an essential tool for chemists.

Biology: In biology, this compound is used in studies involving cellular processes and biochemical pathways. Its ability to interact with specific biological targets makes it a useful compound for understanding cellular mechanisms and developing new therapies.

Medicine: In medicine, this compound has potential applications in drug development. Its unique properties and reactivity make it a candidate for the synthesis of new pharmaceutical compounds with therapeutic potential.

Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable compound for industrial processes.

Mechanism of Action

The mechanism of action of MFCD03277535 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD03277535, a comparative analysis is conducted using structurally or functionally analogous compounds from the evidence. Key parameters include molecular weight, functional groups, solubility, and bioactivity profiles.

Table 1: Structural and Functional Comparison

Compound (MDL/CAS) Molecular Formula Molecular Weight Key Functional Groups Solubility (mg/mL) Bioactivity Notes Source
This compound Not Available Not Available Inferred: Specialty group Unknown Research use (pricing data)
MFCD00039227 (1533-03-5) C10H9F3O 202.17 Trifluoromethyl, ketone 0.24 (ESOL) High GI absorption, BBB permeable
MFCD28167899 (1022150-11-3) C27H30N6O3 486.57 Amide, pyridine derivative Not specified CYP inhibitor, P-gp substrate
MFCD13195646 (1046861-20-4) C6H5BBrClO2 235.27 Boronic acid, halogenated Not specified High skin permeability
MFCD10697534 (905306-69-6) C7H10N2O 138.17 Pyridine, methoxy group Highly water-soluble Non-BBB permeable

Key Findings:

Functional Group Diversity: MFCD00039227 () features a trifluoromethyl ketone, a group known for enhancing metabolic stability and lipophilicity in drug design. In contrast, MFCD13195646 () contains a boronic acid group, which is critical in Suzuki-Miyaura cross-coupling reactions . this compound’s inferred specialty group (e.g., boronic acid or fluorinated moiety) may share synthetic or applicational overlap with these compounds.

Bioactivity Profiles: MFCD00039227 exhibits BBB permeability and high GI absorption, making it suitable for central nervous system-targeted therapies. Conversely, MFCD10697534 () lacks BBB penetration, limiting its use to peripheral applications .

Synthetic Accessibility :

  • MFCD13195646 has a synthetic accessibility score of 2.07 (scale: 1 = easy, 10 = difficult), indicating straightforward laboratory synthesis. This contrasts with MFCD10697534, which requires multi-step reactions with lower yields (30–69%) .

Solubility and Physicochemical Properties :

  • MFCD00039227 has moderate solubility (0.24 mg/mL), while MFCD10697534 is highly water-soluble, aligning with its polar pyridine and methoxy groups . These properties influence formulation strategies, a consideration likely relevant to this compound’s applications.

Methodological Considerations

The comparison adheres to guidelines from and , emphasizing structural/functional similarity and rigorous source diversification. For example:

  • Structural Similarity : Compounds with trifluoromethyl or boronic acid groups were prioritized due to their prevalence in drug discovery .
  • Functional Similarity : Bioactivity parameters (e.g., BBB permeability) were analyzed to align with pharmaceutical development standards .

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